

Application Notes and Protocols: PF-562271

Besylate Administration in Mouse Models

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Compound of Interest

Compound Name: PF-562271 besylate

Cat. No.: B1684525

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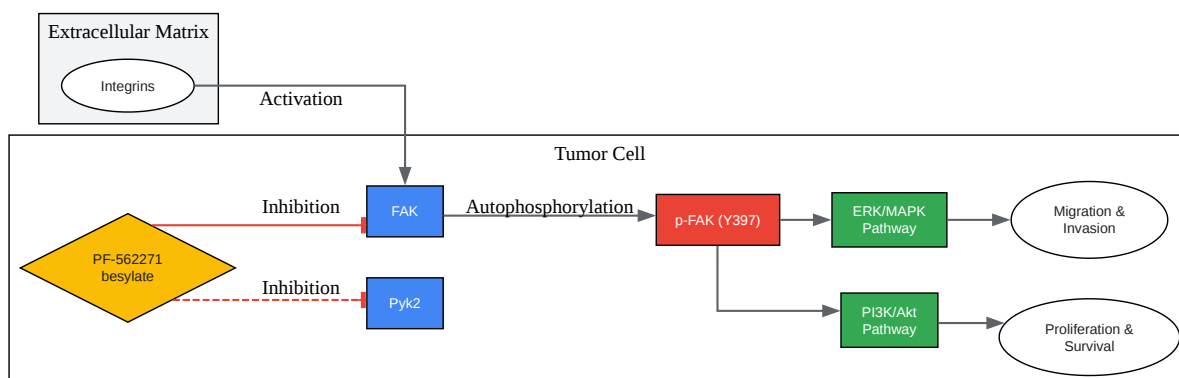
For Researchers, Scientists, and Drug Development Professionals

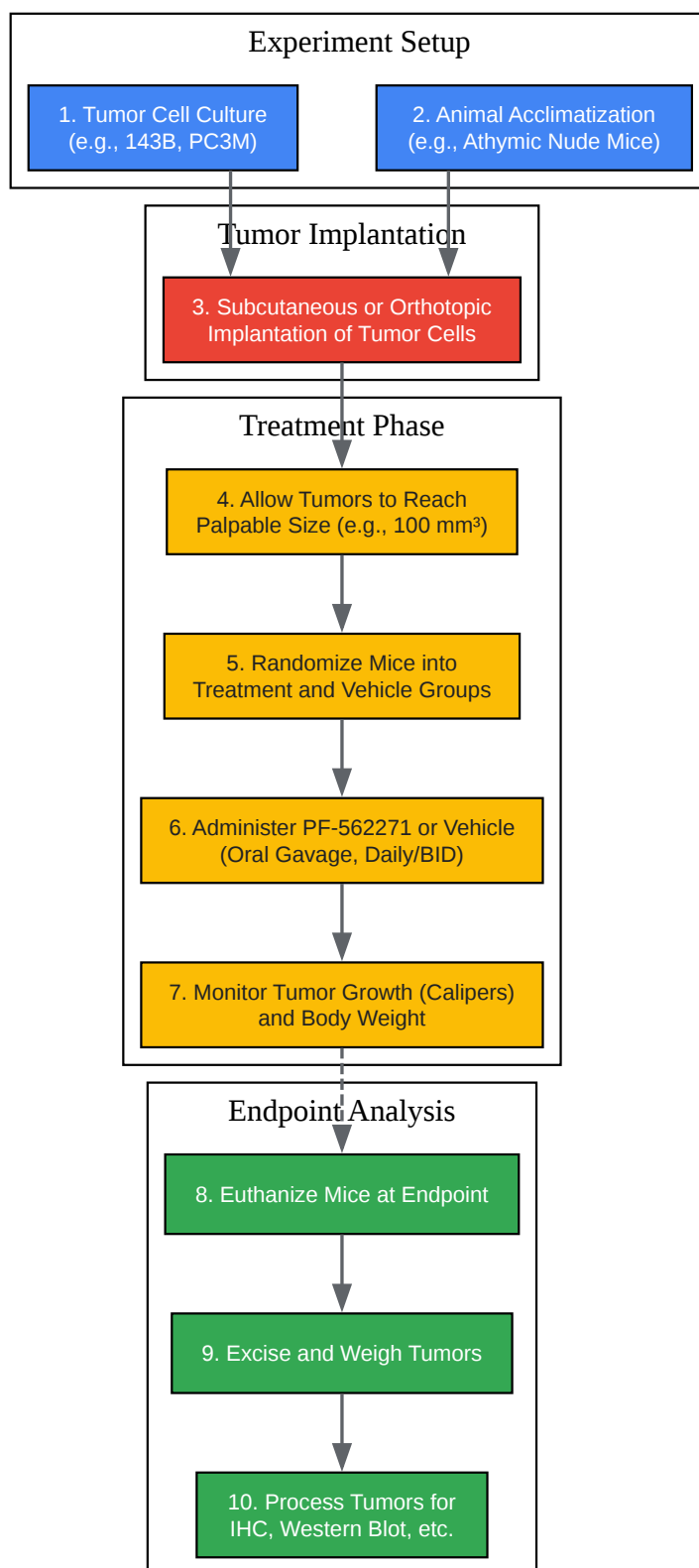
Introduction

PF-562271 besylate is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] As a key regulator of cell adhesion, migration, proliferation, and survival, FAK is a compelling target in oncology research.[3][4][5] Overexpressed and activated in a variety of human cancers, FAK signaling is strongly correlated with the invasive and metastatic phenotype of aggressive tumors.[3][6] PF-562271 is an ATP-competitive, reversible inhibitor that targets the catalytic activity of FAK with high selectivity, demonstrating over 100-fold selectivity against a broad range of other kinases.[1][3][7] These application notes provide detailed protocols and summarized data for the administration of **PF-562271 besylate** in preclinical mouse models of cancer.

Mechanism of Action and Signaling Pathway

PF-562271 exerts its biological effects by binding to the ATP-binding site of FAK, thereby preventing its autophosphorylation at tyrosine 397 (Y397), a critical step for its activation.[3][8] Inhibition of FAK phosphorylation disrupts downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are crucial for tumor cell proliferation, survival, and migration.[4] Furthermore, FAK inhibition by PF-562271 has been shown to modulate the tumor microenvironment by impeding the recruitment of tumor-associated macrophages and cancer-associated fibroblasts.[8][9][10]





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